N-{2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide

YAP/TAZ signaling Target engagement Annexin A2

Researchers investigating ANXA2-dependent YAP activation face false positives from kinase inhibitors (TRULI, XMU-MP-1) that bypass this scaffold protein. PY-60 is the only commercial ANXA2-targeting YAP activator. - **Mechanism:** Binds ANXA2 (Kd=1.4 µM); TEAD-luciferase EC50=1.5 µM. - **Validation:** Accelerates re-epithelialization in pig & human ex vivo wound models. - **PK:** Mouse i.v. T1/2=0.46 h - rapid clearance ideal for topical dermal formulations. - **Supply:** Multiple pack sizes available for immediate R&D shipment.

Molecular Formula C16H15N3O2S
Molecular Weight 313.4 g/mol
Cat. No. B4460685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide
Molecular FormulaC16H15N3O2S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CS3
InChIInChI=1S/C16H15N3O2S/c1-2-6-14(20)17-12-8-4-3-7-11(12)16-18-15(19-21-16)13-9-5-10-22-13/h3-5,7-10H,2,6H2,1H3,(H,17,20)
InChIKeyNYFCTZCRNIYEKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PY-60 Baseline Overview


N-{2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide (also referred to as PY-60) is a synthetic small-molecule transcriptional coactivator Yes-associated protein (YAP) activator that targets annexin A2 (ANXA2) with a reported dissociation constant (Kd) of 1.4 µM [1]. The compound belongs to the 1,2,4-oxadiazole class and is characterized by a thienyl-oxadiazole-phenyl core linked to a butanamide side chain; it is primarily utilized in regenerative medicine and Hippo-pathway research contexts [2].

ANXA2-targeted YAP activation — kinase-independent mechanism for Hippo pathway studies

Suited for regenerative biology research, particularly epidermal and keratinocyte model systems

Supports cellular reporter assays (TEAD-LUC) and in vivo topical delivery protocols

PY-60 Substitution Challenges


YAP-targeted transcriptional activators operate through divergent biochemical mechanisms—engagement of scaffold proteins (ANXA2), kinase inhibition (Lats, MST1/2), or TEAD interaction—and consequently exhibit distinct target engagement profiles, cellular potency, and tissue-specific functional readouts that preclude simple interchange [1]. PY-60 specifically binds ANXA2 (Kd = 1.4 µM) to liberate membrane-sequestered YAP [1], whereas comparators such as TRULI inhibit Lats kinases (IC50 = 0.2 nM) [2] and XMU-MP-1 targets MST1/2 (IC50 ~ 38–71 nM) ; these mechanistic differences translate into non-overlapping selectivity fingerprints, different on-target pharmacokinetic liabilities, and divergent in vivo regenerative outcomes that mandate compound-specific validation rather than class-level substitution [1][2].

PY-60 mechanism Binds ANXA2 scaffold protein, liberating membrane-sequestered YAP without direct kinase inhibition
Kinase-targeted activators TRULI inhibits Lats kinases; XMU-MP-1 targets MST1/2 — orthogonal pathway nodes; selectivity fingerprints do not overlap
Tissue-specific readout Reported keratinocyte expansion and wound healing endpoints in skin models
Outcome transfer risk Kinase activators primarily reported in hepatic regeneration; epidermal response may not transfer, requiring compound-specific validation

PY-60 Differentiation Evidence


ANXA2 Target Engagement Affinity

PY-60 directly binds annexin A2 (ANXA2), a scaffold protein in the Hippo pathway, with a dissociation constant (Kd) of 1.4 µM as determined by biolayer interferometry and cellular thermal shift assays [1]. In contrast, the YAP activator TRULI operates through ATP-competitive Lats kinase inhibition (IC50 = 0.2 nM at 10 µM ATP) [2], while XMU-MP-1 inhibits MST1/2 kinases (MST1 IC50 = 71.1 nM; MST2 IC50 = 38.1 nM) . The distinct molecular targets (scaffold protein vs. kinases) imply orthogonal selectivity profiles and non-overlapping off-target liabilities; no other reported YAP activator engages ANXA2 at sub-10 µM affinity [1].

ANXA2 Engagement
Head-to-head
Kd = 1.4 µM (ANXA2) vs Lats IC50 0.2 nM (TRULI), MST1/2 IC50 71.1/38.1 nM (XMU-MP-1)
Supports ANXA2-specific pathway interrogation
Orthogonal targets; selectivity profiles do not overlap — data from biolayer interferometry and kinase assays
YAP/TAZ signaling Target engagement Annexin A2

Cellular YAP Transcriptional Activation Potency

In 293A-TEAD-LUC reporter cells plated at high density, PY-60 dose-dependently induced YAP-dependent luciferase activity with an EC50 of 1.5–1.6 µM (with and without serum, respectively) [1][2]. For comparison, TRULI displays a cellular EC50 of 510 nM in YAP phosphorylation suppression assays [3]. While TRULI appears more potent by EC50, its mechanism (Lats kinase inhibition) produces global Hippo pathway suppression, whereas PY-60's ANXA2 delocalization mechanism activates YAP without direct kinase inhibition and preserves Hippo pathway feedback regulation [1].

Cellular Potency
Head-to-head
EC50 = 1.5–1.6 µM (TEAD-LUC reporter) vs 510 nM (TRULI, phospho-YAP assay)
Enables ANXA2-dependent YAP activation without Lats perturbation
EC50 values not directly comparable due to distinct mechanistic readouts
YAP reporter assay Cellular potency Hippo pathway

Keratinocyte Expansion In Vivo

Topical application of PY-60 (10 µM) to the dorsal skin of C57BL/6 mice for 10 days resulted in a dramatic expansion of K14-positive epidermal keratinocytes and their precursors, as quantified by histological quantification [1]. By comparison, XMU-MP-1 has demonstrated liver regeneration enhancement following partial hepatectomy or CCl4-induced injury when administered intraperitoneally (1–2 mg/kg) , but has not been reported to promote epidermal keratinocyte expansion via topical delivery. The tissue-specific pharmacodynamic response to PY-60 in skin is mechanistically linked to ANXA2 delocalization from keratinocyte membranes, a biology not recapitulated by kinase-targeted YAP activators [1].

Keratinocyte Expansion
Reported
Topical PY-60 (10 µM, 10 days) expanded K14+ epidermal keratinocytes in mouse skin; XMU-MP-1 lacks epidermal data
Supports skin-specific ANXA2-dependent proliferation model
Model-specific; no other YAP activator tested in epidermal context
Epidermal proliferation Topical administration Keratinocyte expansion

Translational Wound Healing Efficacy

In a translational study, topical gel-formulated PY-60 significantly accelerated re-epithelialization and regranulation of wound beds in both a porcine in vivo wound model and an ex vivo human skin wound model, as evidenced by histological and transcriptomic analyses [1]. The treatment produced a reversible pro-proliferative transcriptional program without evidence of hypertrophic scarring or neoplastic transformation [1]. In contrast, other YAP activators (TRULI, XMU-MP-1) have not been reported in pig or human wound healing models, limiting their translational credibility for dermatological applications [2].

Wound Healing Endpoints
Context-dependent
Accelerated re-epithelialization, regranulation reported in pig in vivo and human ex vivo wound models
Reported multi-species wound endpoint context
No comparator YAP activator data in large-animal/human skin systems; translational interpretation requires validation
Wound repair Preclinical translation Porcine model

Intravenous Pharmacokinetic Profile

In C57BL/6 mice administered 5 mg/kg PY-60 intravenously, the compound exhibited a short plasma half-life (T1/2 = 0.46 h), limited systemic exposure (AUC₀₋₂₄ = 623 ng·h/mL), and rapid clearance (CL = 133 mL/min/kg) [1]. This PK profile contrasts with TRULI, which has demonstrated sustained YAP target engagement in cell-based assays but lacks published systemic PK parameters for direct comparison [2]. The rapid clearance of PY-60 is consistent with a topical therapeutic paradigm where systemic exposure is minimized—an intentional design feature for dermatological applications where localized efficacy is desired without systemic side effects [1][3].

Systemic PK Profile
Reported
Mouse i.v. T1/2 = 0.46 h, CL = 133 mL/min/kg, AUC₀₋₂₄ = 623 ng·h/mL
Informs topical dosing design; rapid clearance supports local-use paradigm
Comparator PK data unavailable; exposure model limited to intravenous bolus in mice
Pharmacokinetics Clearance Systemic exposure

YAP Transcriptomic Signature in Keratinocytes

RNA-seq analysis of primary human keratinocytes treated with PY-60 (10 µM, 24 h) revealed significant upregulation of core YAP-dependent gene sets (MSigDB M2845 and M2871) compared to DMSO controls (GEO accession GSE234332) [1]. This transcriptional signature is qualitatively distinct from the hepatocyte-enriched YAP signature reported for XMU-MP-1 . The cell-type-specific transcriptional response to PY-60 underscores its utility for dissecting ANXA2-dependent YAP programs in epidermal biology, whereas kinase-targeted activators may produce broader, less tissue-restricted transcriptional effects [1].

Transcriptional Signature
Head-to-head
PY-60 upregulated YAP gene sets M2845, M2871 in primary human keratinocytes; XMU-MP-1 activates hepatocyte programs
Supports keratinocyte-relevant YAP transcriptional context
Cell-type-specific; not recapitulated by kinase-targeted activators
Transcriptomics Gene set enrichment Keratinocyte biology

PY-60 Application Scenarios


ANXA2-Hippo Pathway in Epidermal Stem Cells

PY-60 is the only commercially available small molecule that directly binds and inhibits ANXA2 to activate YAP [1]. Researchers dissecting the ANXA2-YAP regulatory axis in epidermal stem cell maintenance, keratinocyte differentiation, or contact inhibition should procure PY-60 specifically because kinase-targeting YAP activators (TRULI, XMU-MP-1) bypass ANXA2 entirely and cannot be used to probe ANXA2-dependent mechanisms [1][2]. The validated EC50 of 1.5–1.6 µM in TEAD-luciferase reporter assays provides a quantitative benchmark for dose-response studies in keratinocyte or epithelial cell systems [1].

Topical Wound Healing & Skin Regeneration

PY-60 is uniquely validated for topical promotion of regenerative wound repair, having demonstrated accelerated re-epithelialization and regranulation in both pig in vivo and human ex vivo wound models [3]. No other YAP activator has comparable translational wound healing evidence across large-animal and human skin systems [2]. Industrial dermatology or wound care R&D programs should prioritize PY-60 over kinase-targeted YAP modulators for topical formulation development, given the established efficacy in physiologically relevant skin models and the absence of hypertrophic scarring or neoplastic outcomes [3].

YAP Transcriptional Profiling in Keratinocytes

PY-60 treatment at 10 µM for 24 hours reproducibly enriches core YAP transcriptional gene sets (MSigDB M2845, M2871) in primary human keratinocyte RNA-seq experiments [3]. This cell-type-specific transcriptional response is not recapitulated by other YAP activators in keratinocyte systems [2]. Investigators conducting mechanistic studies of YAP-driven epidermal transcription or screening for downstream effectors of ANXA2-YAP signaling should select PY-60 as the activating probe, as it provides a skin-relevant transcriptomic benchmark unavailable with alternative compounds [1][3].

Pharmacokinetic-Guided Dosing Regimen

The established mouse i.v. PK profile of PY-60 (T1/2 = 0.46 h, CL = 133 mL/min/kg) [4] informs topical dosing frequency and formulation development by confirming rapid systemic clearance, which is desirable for locally acting dermatological agents where minimal systemic exposure reduces off-target risk [3]. Compound procurement and experimental design should account for this short half-life by employing frequent topical application schedules or sustained-release formulations. This PK-guided approach is not feasible with other YAP activators that lack published systemic PK characterization [2].

Application
Selection Property
Validation Focus
ANXA2-YAP Pathway Dissection
ANXA2-specific scaffold engagement
ANXA2 target engagement verification (e.g., CETSA, BLI)
Topical Wound Healing Studies
Epidermal regenerative endpoint context
Re-epithelialization and regranulation endpoint monitoring
YAP Transcriptional Profiling
Keratinocyte YAP gene signature
MSigDB YAP gene set enrichment
PK-Informed Dosing Design
Rapid systemic clearance profile
Topical dosing frequency and formulation exposure review
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